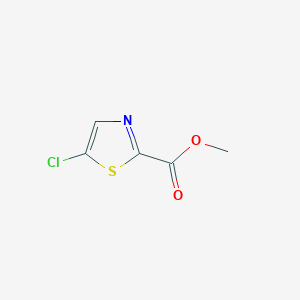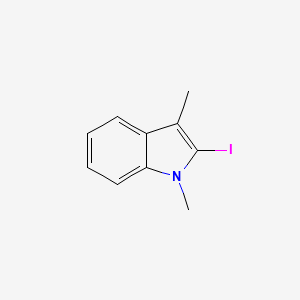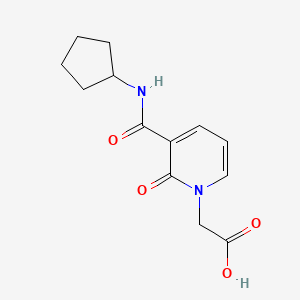
(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid
描述
(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid, also known as CPPA, is a nitrogen-containing compound with a variety of uses in scientific research and industrial applications. CPPA is a cyclic amide that has been used in the synthesis of pharmaceuticals, in the development of new polymers, and as a starting material for the preparation of other compounds. It is also used as a reagent in the synthesis of other compounds, such as peptides and peptide-like molecules.
科学研究应用
(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid has been used in the synthesis of a variety of compounds, including peptides and peptide-like molecules, polymers, and pharmaceuticals. It has also been used as a reagent in the synthesis of other compounds, such as peptides and peptide-like molecules. In addition, this compound has been used in the development of new polymers and in the synthesis of pharmaceuticals.
作用机制
(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid is a cyclic amide that acts as a catalyst in the synthesis of a variety of compounds. In the one-step reaction of cyclopentanone with acetic anhydride, this compound acts as a nucleophilic catalyst, which increases the rate of reaction and helps to promote the formation of the desired product. In the two-step reaction of cyclopentanone with acetic acid and acetic anhydride, this compound acts as a Lewis acid, which helps to activate the acetic anhydride and promote the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In one study, this compound was shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In another study, this compound was found to have an anti-inflammatory effect, which could be useful in the treatment of certain inflammatory disorders.
实验室实验的优点和局限性
(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a wide range of conditions. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. However, this compound can be difficult to work with, as it is a highly reactive compound and can be difficult to handle.
未来方向
There are many potential future directions for research involving (3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid. One potential direction is to explore its potential as a therapeutic agent, as it has already been shown to have anti-inflammatory and anti-cholinesterase activities. Additionally, further research could be done to explore its potential as a reagent in the synthesis of other compounds, such as peptides and peptide-like molecules. Additionally, this compound could be studied further for its potential use in the development of new polymers and pharmaceuticals. Finally, further research could be done to explore the potential of this compound as a catalyst in the synthesis of other compounds.
属性
IUPAC Name |
2-[3-(cyclopentylcarbamoyl)-2-oxopyridin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-11(17)8-15-7-3-6-10(13(15)19)12(18)14-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQFZJMUYYDOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CN(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







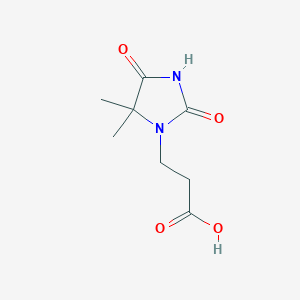
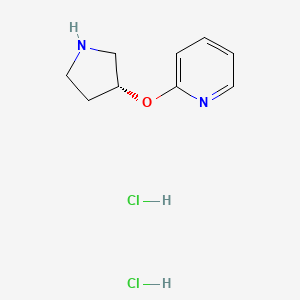



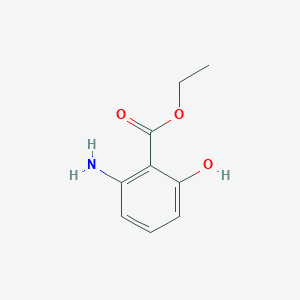
![tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1401283.png)

